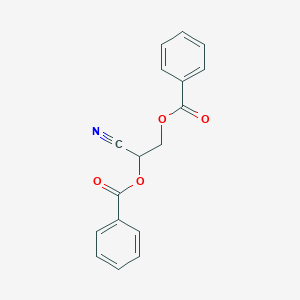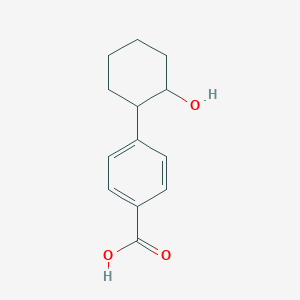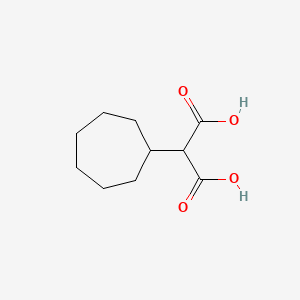
2,3-dichloro-N,3-diphenyl-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N,3-diphenyl-propanamide is an organic compound with the molecular formula C15H13Cl2NO It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N,3-diphenyl-propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3-dichloropropionyl chloride+aniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3-dichloro-N,3-diphenyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-dichloro-N,3-diphenyl-propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-dichloro-N,3-diphenyl-propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-diphenylquinoxaline: Similar in structure but with a quinoxaline ring.
2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Contains similar chlorine atoms but with a benzoquinone structure.
Diphenylcyclopropenone: Contains phenyl groups but with a cyclopropenone ring.
Uniqueness
2,3-dichloro-N,3-diphenyl-propanamide is unique due to its specific combination of chlorine atoms and phenyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
74305-72-9 |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
2,3-dichloro-N,3-diphenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13(11-7-3-1-4-8-11)14(17)15(19)18-12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) |
InChIキー |
AYWPPYCERLDJTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C(=O)NC2=CC=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)

![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)
